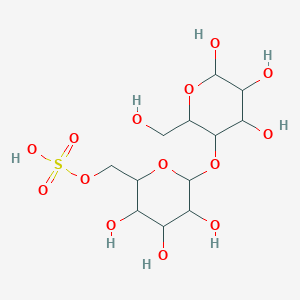
Lactose 6'-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactose 6’-sulfate is a sulfated derivative of lactose, a disaccharide composed of glucose and galactose. This compound is characterized by the presence of a sulfate group attached to the 6’ position of the galactose moiety. Sulfation significantly alters the chemical and biological properties of lactose, making lactose 6’-sulfate an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lactose 6’-sulfate typically involves the selective sulfation of lactose. One common method is the use of sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6’ position of the galactose unit .
Industrial Production Methods: Industrial production of lactose 6’-sulfate may involve enzymatic methods using sulfotransferases. These enzymes catalyze the transfer of a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to the 6’ position of lactose. This method is advantageous due to its specificity and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Lactose 6’-sulfate can undergo various chemical reactions, including:
Oxidation: The sulfate group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions may target the sulfate group, converting it back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Conversion to lactose.
Substitution: Formation of various lactose derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
Lactose 6’-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and their effects on carbohydrate properties.
Biology: Investigated for its role in cellular signaling and interactions with proteins such as lectins.
Medicine: Explored for its potential as a therapeutic agent in modulating immune responses and as a component in drug delivery systems.
Industry: Utilized in the production of lactose-based surfactants and emulsifiers for pharmaceutical and cosmetic applications
Mecanismo De Acción
The mechanism of action of lactose 6’-sulfate involves its interaction with specific molecular targets, such as glycan-binding proteins. The sulfate group enhances the binding affinity of lactose to these proteins, influencing various biological pathways. For example, lactose 6’-sulfate can modulate the activity of lectins, which play a crucial role in cell-cell communication and immune responses .
Comparación Con Compuestos Similares
Lactose: The parent compound without the sulfate group.
Lactulose: A synthetic disaccharide used as a laxative.
Galactose-6-sulfate: A monosaccharide sulfate similar in structure to the galactose moiety of lactose 6’-sulfate
Uniqueness: Lactose 6’-sulfate is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. Unlike lactose, it has enhanced binding affinity to certain proteins, making it valuable in biochemical studies. Compared to lactulose, lactose 6’-sulfate has different physiological effects and applications .
Propiedades
Fórmula molecular |
C12H22O14S |
|---|---|
Peso molecular |
422.36 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22) |
Clave InChI |
NEVLAHFUHIDOLO-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)





![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)

![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)

